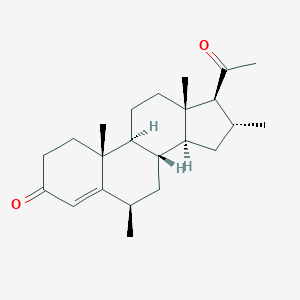

6-beta,16-alpha-Dimethylprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

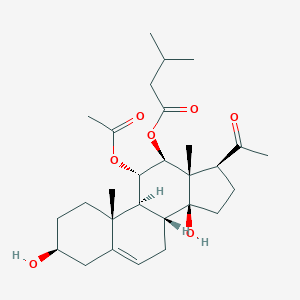

6-beta,16-alpha-Dimethylprogesterone, also known as DMProg, is a synthetic progestin hormone that has been extensively studied for its potential applications in reproductive health. This compound is structurally similar to natural progesterone, but has some distinct advantages over its natural counterpart, making it a valuable tool in scientific research.

Wirkmechanismus

6-beta,16-alpha-Dimethylprogesterone acts as a progestin by binding to the progesterone receptor and activating downstream signaling pathways. This leads to changes in gene expression and cellular function, resulting in the physiological effects of the hormone. 6-beta,16-alpha-Dimethylprogesterone has been shown to have high affinity for the progesterone receptor and to be a potent agonist of the receptor.

Biochemical and Physiological Effects:

6-beta,16-alpha-Dimethylprogesterone has a number of biochemical and physiological effects that are similar to those of natural progesterone. It has been shown to stimulate the growth of the endometrium, inhibit ovulation, and promote the development of the mammary gland. 6-beta,16-alpha-Dimethylprogesterone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapy for a variety of conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-beta,16-alpha-Dimethylprogesterone for lab experiments is its stability and availability. Unlike natural progesterone, which can be difficult to obtain in large quantities and can degrade quickly, 6-beta,16-alpha-Dimethylprogesterone is readily available and has a long shelf life. Additionally, 6-beta,16-alpha-Dimethylprogesterone has a well-established synthesis method and is relatively easy to manufacture. However, one limitation of 6-beta,16-alpha-Dimethylprogesterone is that it is a synthetic compound and may not fully replicate the effects of natural progesterone in vivo.

Zukünftige Richtungen

There are a number of potential future directions for research on 6-beta,16-alpha-Dimethylprogesterone. One area of interest is its potential use as a therapy for endometrial cancer. 6-beta,16-alpha-Dimethylprogesterone has been shown to have anti-tumor effects in vitro and in animal models, and may be a promising therapy for this type of cancer. Additionally, 6-beta,16-alpha-Dimethylprogesterone may have applications in the treatment of other reproductive disorders, such as polycystic ovary syndrome and endometriosis. Further research is needed to fully explore the potential of 6-beta,16-alpha-Dimethylprogesterone in these areas.

Synthesemethoden

6-beta,16-alpha-Dimethylprogesterone can be synthesized through a multi-step process starting with pregnenolone, a naturally occurring steroid hormone. The process involves several chemical reactions, including oxidation, reduction, and esterification, to produce the final product. The synthesis method has been well-established in the scientific literature and is widely used in research labs.

Wissenschaftliche Forschungsanwendungen

6-beta,16-alpha-Dimethylprogesterone has been extensively studied for its potential applications in reproductive health research. It has been used to investigate the role of progesterone in pregnancy, the effects of progestins on the endometrium, and the use of progestins in contraception. 6-beta,16-alpha-Dimethylprogesterone has also been used to study the effects of progestins on breast cancer cells and to investigate potential therapies for endometrial cancer.

Eigenschaften

CAS-Nummer |

1816-79-1 |

|---|---|

Produktname |

6-beta,16-alpha-Dimethylprogesterone |

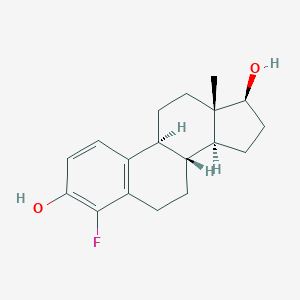

Molekularformel |

C23H34O2 |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1 |

InChI-Schlüssel |

KMGUZSMFRZSYPE-BRGMHITCSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Kanonische SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Synonyme |

6β,16α-Dimethylprogesterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)